N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide
CAS No.: 1428373-31-2
Cat. No.: VC7506354
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428373-31-2 |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 |
| IUPAC Name | N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylimidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3 |
| Standard InChI Key | ZAWKWHXMIZQYJX-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Introduction
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines multiple functional groups, including a furan ring, tetrahydroisoquinoline core, imidazole moiety, and sulfonamide group. These features make it a candidate for biological activity studies, particularly in pharmacology and drug design.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Tetrahydroisoquinoline Core: Starting from isoquinoline derivatives through hydrogenation or cyclization methods.
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Attachment of the Furan Carbonyl Group: Achieved via acylation reactions.
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Introduction of the Imidazole Sulfonamide Fragment: Using sulfonamide coupling strategies with imidazole derivatives.
Each step requires careful optimization to ensure high yield and purity.
Biological Activities
4.1 Potential Pharmacological Applications
The combination of functional groups in this compound suggests:
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Antimicrobial Activity: Sulfonamides are known inhibitors of bacterial dihydropteroate synthase.
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Anticancer Potential: The tetrahydroisoquinoline scaffold is often associated with cytotoxic properties.
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Enzyme Inhibition: Imidazole derivatives frequently act as ligands for metalloenzymes.
4.2 Experimental Evidence
While specific experimental data for this compound is limited, structurally similar molecules have demonstrated:
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Growth inhibition of tumor cells in vitro.
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Antibacterial efficacy against gram-positive and gram-negative strains.
Computational Insights
6.1 Drug-Likeness
Using tools like SwissADME, the compound aligns with Lipinski's Rule of Five:
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Molecular weight <500 g/mol.
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Hydrogen bond donors ≤5.
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Hydrogen bond acceptors ≤10.
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LogP <5.
These properties suggest good oral bioavailability potential.
6.2 Docking Studies
Preliminary docking studies indicate strong binding affinity to enzymes like carbonic anhydrase due to hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and imidazole groups.
Limitations and Future Directions
7.1 Challenges
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Limited experimental data specific to this compound.
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Potential off-target effects due to multiple reactive groups.
7.2 Research Opportunities
Future work should focus on:
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Synthesis optimization for scalability.
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Comprehensive biological testing across diverse cell lines.
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Structure-activity relationship (SAR) studies to refine its pharmacological profile.
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